![molecular formula C25H30N2O3S2 B2385654 2-(2-((1-丙基-1H-吲哚-3-基)硫代)丙酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 450350-97-7](/img/structure/B2385654.png)

2-(2-((1-丙基-1H-吲哚-3-基)硫代)丙酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

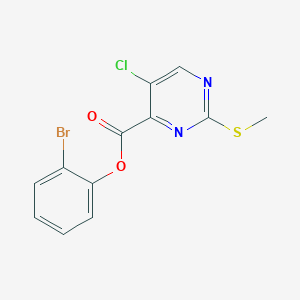

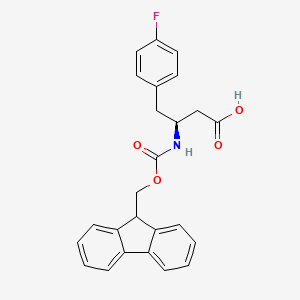

This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit various biologically significant properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound was likely characterized using techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .科学研究应用

Synthesis and Structure

The compound was prepared by reacting tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. The structure of the newly synthesized compound was determined through nuclear magnetic resonance (NMR) techniques (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Pharmacological Significance

Non-Steroidal Anti-Inflammatory Properties: The compound belongs to the class of 2-arylpropanoic acids, which are essential non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating various types of arthritis and musculoskeletal disorders. Notably, ibuprofen (2) is a well-known NSAID with analgesic, antipyretic, and anti-inflammatory properties .

Biological Activities of Tryptamine Derivatives: Tryptamine (1) and its derivatives exhibit a diverse range of biological activities. These include neurotransmitter functions, mood regulation, and potential therapeutic effects. By coupling ibuprofen with tryptamine, the compound N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3) was obtained, highlighting the importance of amides in the pharmaceutical industry .

Potential Applications

Anti-Inflammatory and Analgesic Effects: Given its structural similarity to ibuprofen, the compound may possess anti-inflammatory and analgesic properties. Further studies could explore its efficacy in pain management and inflammation reduction.

Ulcerogenic Index: Assessing the ulcerogenic index of the compound is crucial. Comparing it to established NSAIDs like indomethacin and celecoxib will provide insights into its gastrointestinal safety profile .

Other Biological Activities: Considering the diverse biological activities associated with tryptamine derivatives, investigations into potential effects on neurotransmission, mood modulation, and other physiological processes are warranted .

Synthetic Methods

The DCC-mediated coupling between carboxylic acids and amines is a convenient method for amide synthesis. DCC acts as a dehydrating agent, facilitating the formation of amide bonds. This approach is applicable to the preparation of various amides, including the compound [1,5].

作用机制

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.

属性

IUPAC Name |

ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3S2/c1-4-14-27-15-21(17-10-6-8-12-19(17)27)31-16(3)23(28)26-24-22(25(29)30-5-2)18-11-7-9-13-20(18)32-24/h6,8,10,12,15-16H,4-5,7,9,11,13-14H2,1-3H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXRGNNIDLGHDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2385578.png)

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)